

A Critical Evaluation of the ABTS Assay for Total Antioxidant Capacity

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Compound of Interest

Compound Name: *ABTS diammonium salt*

Cat. No.: *B7949024*

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The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) assay is a widely adopted method for determining the total antioxidant capacity (TAC) of various samples, from natural products to pharmaceuticals.[1][2] This guide provides a critical evaluation of the ABTS assay, comparing its performance with other common antioxidant capacity assays and offering detailed experimental protocols for researchers, scientists, and drug development professionals.

Principle of the ABTS Assay

The ABTS assay is a spectrophotometric method based on the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+).[2][3] This radical is generated by the oxidation of ABTS, typically with potassium persulfate or metmyoglobin.[4][5] The presence of antioxidants in a sample causes a reduction of the pre-formed ABTS•+, leading to a decrease in absorbance at a specific wavelength, most commonly 734 nm.[3] The extent of this decolorization is proportional to the concentration of antioxidants in the sample.[1] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), using Trolox, a water-soluble vitamin E analog, as a standard.[1]

Comparison of Antioxidant Capacity Assays

The choice of an antioxidant capacity assay can significantly impact the interpretation of results. Therefore, it is often recommended to use multiple assays to gain a more comprehensive understanding of a sample's antioxidant profile.[1] The ABTS assay is an electron transfer (ET)-based assay, similar to the DPPH, FRAP, and CUPRAC assays.[6][7]

These assays measure the capacity of an antioxidant to reduce an oxidant, which results in a color change.^[6]^[7] In contrast, hydrogen atom transfer (HAT)-based assays, such as the ORAC assay, measure the ability of an antioxidant to quench free radicals by hydrogen donation.^[7]^[8]

Here's a comparative overview of the most common antioxidant capacity assays:

Feature	ABTS Assay	DPPH Assay	ORAC Assay	FRAP Assay	CUPRAC Assay
Principle	Electron Transfer (ET) [9]	Electron Transfer (ET) & Hydrogen Atom Transfer (HAT)[8]	Hydrogen Atom Transfer (HAT)[9]	Electron Transfer (ET) [9]	Electron Transfer (ET) [9]
Radical/Oxidant	ABTS•+ (pre-formed radical cation)[1]	DPPH• (stable radical)[10]	Peroxy radical (thermally generated)[8]	Fe ³⁺ -TPTZ complex[11]	Cu ²⁺ -Neocuproine complex[6]
Wavelength	734 nm (most common)[3]	~517 nm[10]	Fluorescence (Ex: 485 nm, Em: 520 nm) [12]	593 nm[11]	450 nm[6]
pH	Wide range[5]	Acidic/Neutral	Physiological (7.4)[9]	Acidic (3.6) [11]	Physiological (7.0)[6]
Applicability	Hydrophilic & Lipophilic compounds[3][5]	Primarily Lipophilic compounds[5]	Hydrophilic & Lipophilic compounds[13]	Primarily Hydrophilic compounds[14]	Hydrophilic & Lipophilic compounds[6]
Advantages	Rapid, good reproducibility, applicable over a wide pH range, suitable for both hydrophilic and lipophilic samples.[3][5]	Simple, commercially available stable radical.[10]	Biologically relevant radical, high specificity.[8][13]	Simple, inexpensive, automated. [13]	Works at physiological pH, applicable to a wide range of compounds, stable reagent.[6]

Disadvantages	ABTS•+ is	Can have		
	not a	steric		Does not
	naturally	hindrance,		measure SH-
	occurring	potential for	Requires a	group
	radical, slow	interference	fluorescence	containing
	radical	from	plate reader,	antioxidants,
	generation	compounds	longer assay	conducted at
	(12-16h).[3]	that absorb at	time.[13]	a non-
	[14]	the same		physiological
		wavelength.		pH.[6][13]
		[5]		

Experimental Protocols

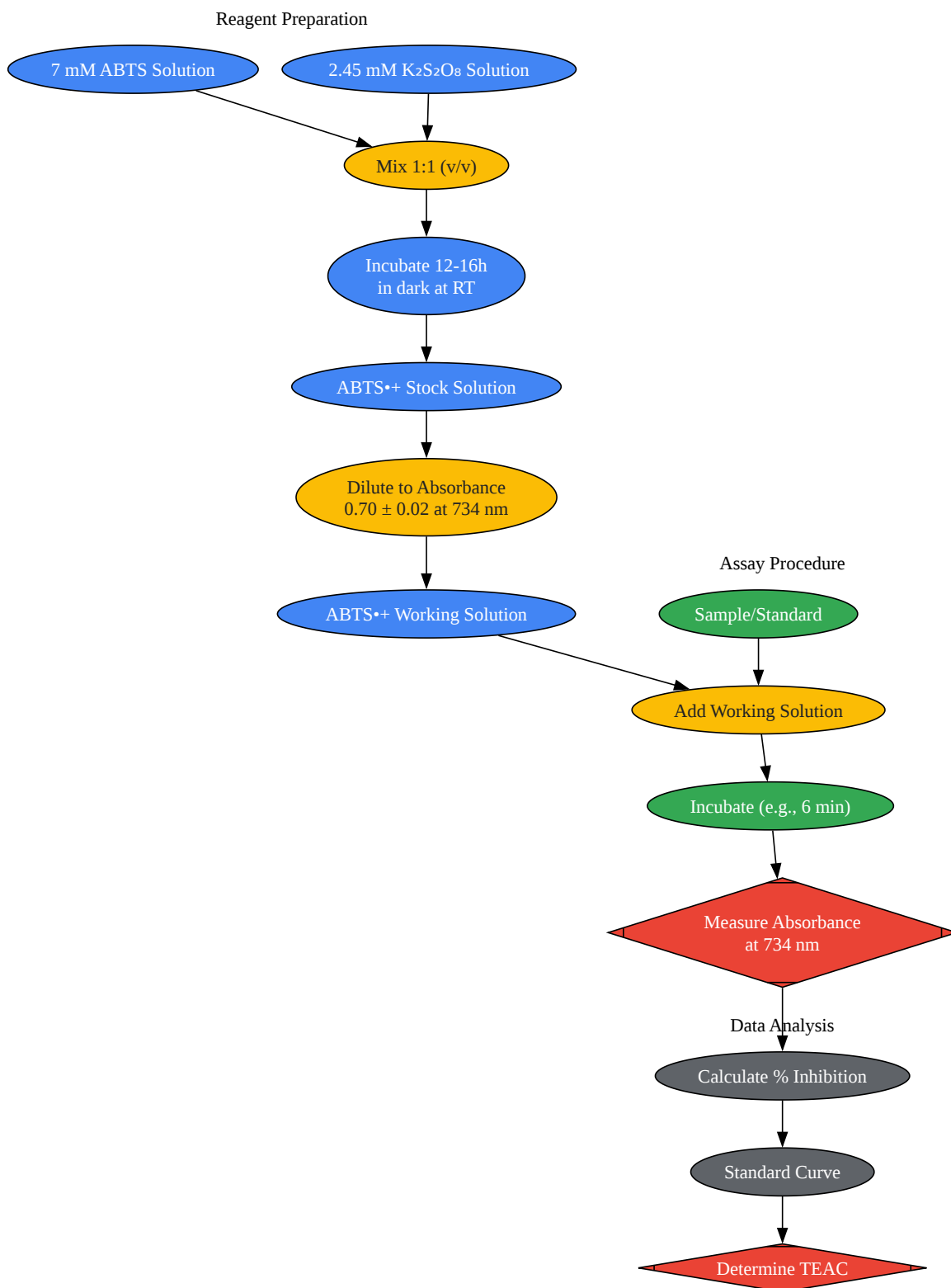
A common protocol for the ABTS assay involves the following steps:

- **Preparation of ABTS•+ Stock Solution:** A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 (v/v) ratio.[2] This mixture is then allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete generation of the ABTS•+ radical.[2]
- **Preparation of ABTS•+ Working Solution:** Before the assay, the stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[2]
- **Assay Procedure:** A small volume of the antioxidant standard (e.g., Trolox) or sample is added to a cuvette or microplate well.[2] A larger volume of the ABTS•+ working solution is then added to initiate the reaction.[2]
- **Measurement:** After a specific incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.[2][15]
- **Calculation:** The percentage of inhibition of the ABTS•+ radical is calculated, and the antioxidant capacity of the samples is determined by comparing their inhibition to a standard curve.[2]

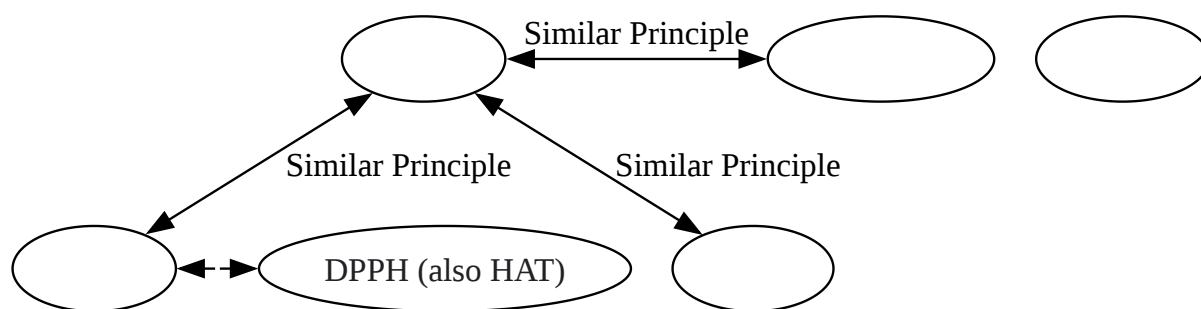
- Preparation of DPPH• Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.[\[10\]](#)
- Assay Procedure: A specific volume of the DPPH• solution is mixed with the sample or standard.[\[10\]](#)
- Measurement: The mixture is incubated in the dark for a set time (e.g., 30 minutes), and the absorbance is measured at approximately 517 nm.[\[10\]](#)
- Calculation: The percentage of DPPH• radical scavenging is calculated to determine the antioxidant capacity.[\[10\]](#)
- Reagent Preparation: Prepare a fluorescein working solution, AAPH (a peroxy radical generator) solution, and Trolox standards.
- Assay Procedure: Samples or standards are added to a microplate, followed by the fluorescein solution. The plate is incubated before the addition of AAPH to initiate the reaction.
- Measurement: Fluorescence is monitored kinetically over time.
- Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.[\[16\]](#)
- Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$.
- Assay Procedure: The FRAP reagent is mixed with the sample or standard.
- Measurement: The absorbance is measured at 593 nm after a specific incubation time.[\[11\]](#)
- Calculation: The antioxidant capacity is determined from a standard curve.
- Preparation of CUPRAC Reagent: The CUPRAC reagent is prepared by mixing copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer (pH 7.0).[\[6\]](#)
- Assay Procedure: The sample or standard is added to the CUPRAC reagent.

- Measurement: The absorbance is measured at 450 nm after a set incubation time.[\[6\]](#)
- Calculation: The antioxidant capacity is determined from a standard curve.

Visualizing the Workflow and Relationships



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Critical Evaluation and Recommendations

The ABTS assay is a robust and versatile method for determining total antioxidant capacity. Its ability to measure both hydrophilic and lipophilic antioxidants and its applicability over a wide pH range are significant advantages.[3][5] However, it is crucial to recognize its limitations. The ABTS•+ radical is not naturally present in biological systems, which raises questions about its physiological relevance.[3][14] Furthermore, the lengthy pre-incubation step for radical generation can be a practical drawback.[3]

For researchers, the choice of assay should be guided by the specific research question and the nature of the samples being analyzed. For a comprehensive assessment, it is highly recommended to employ a panel of assays that operate via different mechanisms, such as combining an ET-based assay like ABTS with a HAT-based assay like ORAC.[1] This approach provides a more complete picture of the antioxidant profile. When reporting results, it is essential to detail the specific assay and protocol used to ensure reproducibility and allow for meaningful comparisons across studies.

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